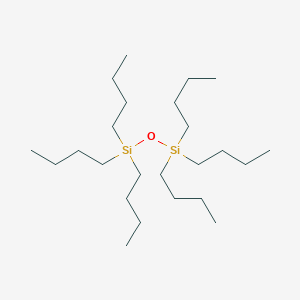

Hexabutyldisiloxane

Description

Foundational Concepts of Organosilicon Compounds and Siloxanes

The field of organosilicon chemistry is vast, built upon the unique characteristics of the silicon atom and its ability to form stable bonds with carbon and other elements like oxygen. cfsilicones.comwikipedia.org Unlike carbon, silicon's larger size, lower electronegativity, and the availability of d-orbitals influence its bonding geometry and reactivity, leading to materials with remarkable properties such as thermal stability, flexibility, and hydrophobicity. cfsilicones.comresearchgate.net

The siloxane bond (Si-O-Si) is the foundational linkage that defines siloxane chemistry and forms the backbone of all silicones, from simple disiloxanes to high-molecular-weight polymers. naver.commdpi.com This bond possesses several features that distinguish it from its organic analogue, the carbon-oxygen-carbon (C-O-C) bond found in ethers. The Si-O bond is significantly longer (approximately 1.64 Å) and the Si-O-Si bond angle is much wider and more flexible (around 142.5°, but highly variable) compared to the C-O-C linkage. wikipedia.org

These geometric properties result in a very low barrier to rotation around the Si-O bonds, imparting exceptional flexibility to the siloxane chain. naver.comwikipedia.org This inherent mobility is a key factor behind the unique physical properties of silicone materials, such as their low glass transition temperatures. wikipedia.org Furthermore, the Si-O bond has a high degree of ionic character and is significantly stronger than the Si-C bond, contributing to the thermal stability of siloxane-based materials. wikipedia.orglkouniv.ac.in The combination of a strong, stable inorganic backbone with organic side groups gives these compounds a unique hybrid nature. mdpi.com

| Parameter | Siloxane (Si-O-Si) | Ether (C-O-C) |

|---|---|---|

| Bond Length (Å) | ~1.64 wikipedia.org | ~1.41 wikipedia.org |

| Bond Angle (°) | ~142.5 (highly flexible) mdpi.comwikipedia.org | ~111 wikipedia.org |

| Rotational Energy Barrier | Low wikipedia.org | Higher |

| Bond Strength | High (Stronger than Si-C) wikipedia.orglkouniv.ac.in | High |

| Ionic Character | High mdpi.com | Moderate |

Disiloxanes are the simplest molecules containing the Si-O-Si linkage and represent the fundamental repeating unit of all polysiloxanes. naver.comwikipedia.org These compounds, with the general formula R₃Si-O-SiR₃, serve as the primary structural motifs in siloxane systems. wikipedia.org They are considered ideal molecular models for understanding the more complex structures and reactivity of larger silicone polymers and silica-based materials. mdpi.com The nomenclature for siloxanes often involves classifying the siloxane groups based on the number of Si-O bonds, such as M-units ((CH₃)₃SiO₀.₅) and D-units ((CH₃)₂SiO), which form the basis of linear and cyclic polymers. wikipedia.org The study of simple disiloxanes provides essential data on bond lengths, angles, and rotational dynamics that can be extrapolated to predict the behavior of high-molecular-weight polysiloxanes. mdpi.com

The Broader Research Landscape of Disiloxanes

Research into disiloxanes is a dynamic field, driven by their importance as both model compounds and practical precursors for advanced materials. mdpi.comresearchgate.net Scientific investigations span from fundamental theoretical calculations of their electronic structure to their application in the synthesis of complex polymers and functional materials. nih.gov

The nature of the Si-O-Si bond has been the subject of extensive theoretical and experimental study. mdpi.comnih.gov Ab initio theoretical calculations have been employed to probe the electronic structure of the bond, revealing that its properties are better described by a significant ionic character rather than extensive d-orbital participation in π-bonding, a concept that was previously debated. mdpi.comnih.gov These studies also show that the energy required to widen the Si-O-Si bond angle towards 180° is remarkably low, which explains the bond's high flexibility. mdpi.com

Experimentally, techniques such as X-ray crystallography and 29Si Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable data. aps.org Crystallographic studies on various disiloxane (B77578) compounds have confirmed the wide variability of the Si-O-Si angle, which can range from 105° to over 170° depending on the substituents and crystal packing forces. mdpi.com Furthermore, NMR spectroscopy has established a direct correlation between the 29Si chemical shift and the Si-O-Si bond angle, a relationship that is now a powerful tool for determining the structure of amorphous silicate (B1173343) and silicone materials, such as vitreous silica (B1680970). aps.org

| Research Area | Key Findings | Primary Investigation Methods |

|---|---|---|

| Electronic Structure | The Si-O bond has a high degree of ionic character; (p-d)π bonding is of minor importance. mdpi.com | Ab initio calculations, Molecular Orbital (MO) theory. mdpi.comnih.gov |

| Bond Geometry | The Si-O-Si angle is highly variable (105°-180°) with a very low energy barrier for bending. mdpi.com | X-ray Crystallography, Quantum Chemistry Calculations. mdpi.com |

| Structural Analysis | A direct correlation exists between the 29Si NMR chemical shift and the Si-O-Si bond angle. aps.org | 29Si Nuclear Magnetic Resonance (NMR) Spectroscopy. aps.org |

| Reactivity | The Si-O bond can be cleaved by strong nucleophiles or bases, a reaction used to convert cyclic siloxanes into linear polymers. | Chemical Synthesis and Reaction Kinetics. |

In the realm of materials science, disiloxanes are not just objects of fundamental study but are crucial molecular building blocks for a wide array of advanced materials. researchgate.net Their defined structure allows for controlled synthesis of more complex systems, bridging the gap from molecular precursors to functional nanomaterials and polymers. google.com

Functionalized disiloxanes are used as precursors for creating tailored oligosiloxanes and polysiloxanes with specific properties. acs.org For instance, they are key intermediates in the production of silicone resins, coatings, and elastomers. The ability to introduce various organic functional groups onto the disiloxane scaffold allows for the synthesis of hybrid materials that combine the properties of both the inorganic siloxane backbone and the organic moieties. mdpi.com This strategy is employed in the development of materials for diverse applications, including cross-linkable polymers for encapsulation, functional coatings, and preceramic polymers that form silicon oxycarbide upon pyrolysis. wikipedia.orgirejournals.com The use of well-defined disiloxane units is essential for creating materials with precise architectures, such as hyperbranched polymers or core-shell structures. google.comacs.org

Properties

IUPAC Name |

tributyl(tributylsilyloxy)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H54OSi2/c1-7-13-19-26(20-14-8-2,21-15-9-3)25-27(22-16-10-4,23-17-11-5)24-18-12-6/h7-24H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNLDQNOQQYETQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](CCCC)(CCCC)O[Si](CCCC)(CCCC)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H54OSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Disiloxane Derivatives and Hexabutyldisiloxane Analogues

Classical and Contemporary Approaches to Si-O-Si Bond Formation

The synthesis of the Si-O-Si linkage can be achieved through several distinct chemical pathways. These range from traditional condensation reactions, which are widely used in industry, to modern catalytic methods that offer greater control and efficiency.

The most established and widely utilized method for forming siloxane bonds is the hydrolysis and subsequent condensation of organochlorosilanes. nih.govrsc.org This process involves two primary steps: the hydrolysis of the silicon-chlorine bond to form a silanol (B1196071) (Si-OH), followed by the condensation of two silanol molecules to yield a disiloxane (B77578) and water. acs.org

The general reaction sequence for a trialkylchlorosilane, such as tributylchlorosilane (B1630558) to form hexabutyldisiloxane, is as follows:

Hydrolysis: R₃SiCl + H₂O → R₃SiOH + HCl

Condensation: 2 R₃SiOH → R₃Si-O-SiR₃ + H₂O

The hydrolysis of diorganodichlorosilanes, like dimethyldichlorosilane, initially produces silanediols (R₂Si(OH)₂), which can then undergo polycondensation to form long-chain or cyclic polysiloxanes. acs.orguni-wuppertal.de Monochlorotrimethylsilane is often employed as a "chain stopper" because its single reactive site terminates the growing polysiloxane chain. uni-wuppertal.de The hydrochloric acid (HCl) generated as a byproduct is corrosive and must be neutralized, representing a drawback of this method. acs.org

Table 1: Examples of Hydrolytic Condensation of Chlorosilanes

| Precursor | Intermediate Product | Final Product | Reference |

| Triethylchlorosilane ((C₂H₅)₃SiCl) | Triethylsilanol ((C₂H₅)₃SiOH) | Hexaethyldisiloxane | acs.org |

| Diphenyldichlorosilane (Ph₂SiCl₂) | Diphenylsilanediol (Ph₂Si(OH)₂) | Cyclic Oligosiloxanes ((Ph₂SiO)ₙ) | acs.org |

| Dimethyldichlorosilane ((CH₃)₂SiCl₂) | Dimethylsilanediol ((CH₃)₂Si(OH)₂) | Linear and Cyclic Polydimethylsiloxanes | uni-wuppertal.de |

| Tributylchlorosilane ((C₄H₉)₃SiCl) | Tributylsilanol ((C₄H₉)₃SiOH) | This compound | N/A |

Dehydrogenative Coupling Reactions of Hydrosilanes with Silanols

A more modern and atom-economical approach to forming the Si-O-Si bond is the dehydrogenative coupling of hydrosilanes (containing a Si-H bond) with silanols (Si-OH). rsc.org This reaction forms the desired disiloxane with dihydrogen (H₂) as the sole byproduct, offering a greener alternative to methods that produce corrosive wastes like HCl. tandfonline.com

The general reaction is: R₃Si-H + HO-SiR'₃ → R₃Si-O-SiR'₃ + H₂

This transformation typically requires a catalyst. A variety of catalytic systems based on transition metals such as cobalt, rhodium, iridium, and copper have been developed. nih.govtandfonline.com Recently, a highly efficient method using Stryker's reagent ([(PPh₃)CuH]₆) as a catalyst was reported, enabling the synthesis of various siloxanes under mild, ambient conditions with high chemoselectivity. rsc.org Main-group catalysts have also been shown to be effective. rsc.org This method is particularly valuable for synthesizing unsymmetrical disiloxanes (where R ≠ R'). rsc.org

Table 2: Catalytic Systems for Dehydrogenative Coupling of Hydrosilanes and Silanols

| Catalyst System | Hydrosilane Example | Silanol Example | Conditions | Yield | Reference |

| Cobalt Complex | Phenylsilane | Various Alcohols/Phenols | 40°C | 67-91% | tandfonline.com |

| Stryker's Reagent | Diphenylsilane | Triphenylsilanol | Room Temp | 80-98% | rsc.org |

| Iridium(III) Complex | Diphenylsilane | Water (forms silanol in situ) | 25°C, THF | N/A | nih.gov |

| NaOH/KOH | Various Hydrosilanes | Various Alcohols | Mild Conditions | High | epo.org |

Oxidative Hydrolysis of Hydrido-siloxanes

The conversion of a silicon-hydride (Si-H) bond within a siloxane molecule to a silanol (Si-OH) group is a key transformation for creating functionalized siloxanols. This process, often referred to as oxidative hydrolysis, allows for the modification of existing siloxane backbones. nih.gov Metal-free catalytic systems have emerged as a particularly interesting area of research, avoiding contamination by potentially expensive or toxic metal residues. acs.org

The development of metal-free conditions for the oxidative hydrolysis of hydrido-siloxanes is advantageous because hydrosilanes are generally easier to handle and more stable towards moisture than the corresponding chlorosilanes. acs.org Furthermore, this pathway produces hydrogen gas instead of stoichiometric amounts of hydrochloric acid. nih.gov These methods provide a direct conversion of Si-H to Si-OH on a pre-formed siloxane chain.

Organocatalysis provides a powerful metal-free strategy for Si-H bond hydrolysis. Research has demonstrated that 2,2,2-trifluoroacetophenone (B138007) (BzCF₃) can act as an effective organocatalyst for the oxidative hydrolysis of 1,3-dihydrido-disiloxanes to the corresponding 1,3-disiloxanediols. nih.gov The reaction proceeds efficiently under basic conditions (pH 11.0) in the presence of hydrogen peroxide, with catalyst loadings as low as 0.01 mol% achieving quantitative yields in a few hours. acs.orgnih.gov

It has been discovered that bases alone can catalyze the hydrolysis of hydrido-siloxanes, particularly for aryl-substituted silanes. acs.orgresearchgate.net For instance, cesium carbonate has been used to effectively hydrolyze tetra-aryl 1,3-dihydrido-disiloxanes. acs.org Interestingly, the choice of base and reaction conditions can impart significant selectivity. The use of triethylamine (B128534) as a base promoted a chemoselective hydrolysis, preferentially converting an aryl-substituted hydrosilane in the presence of an alkyl-substituted hydrosilane within the same molecule. This was the first reported example of such chemoselective silane (B1218182) hydrolysis. acs.orgnih.gov

Table 3: Metal-Free Conditions for Oxidative Hydrolysis of Hydrido-siloxanes

| Method | Catalyst/Base | Substrate Example | Oxidant | Key Finding | Reference |

| Organocatalytic | 2,2,2-trifluoroacetophenone (0.01 mol%) | 1,3-dihydrido-disiloxanes | H₂O₂ | Quantitative yield with very low catalyst loading. | acs.orgnih.gov |

| Base-Catalyzed | Cesium Carbonate (Cs₂CO₃) | Tetra-aryl 1,3-dihydrido-disiloxanes | H₂O₂ | Effective for hydrolysis of aryl disiloxanes. | acs.org |

| Base-Catalyzed | Triethylamine (Et₃N) | Unsymmetrical aryl/alkyl disiloxane | H₂O₂ | First example of chemoselective hydrolysis (aryl Si-H over alkyl Si-H). | acs.orgnih.gov |

Advanced Catalytic Strategies in Disiloxane Synthesis

Modern synthetic approaches to disiloxanes increasingly rely on sophisticated catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. These strategies often employ transition metals to facilitate the formation of the Si-O-Si bond and the introduction of various organic moieties.

Platinum-group metals, particularly platinum and rhodium, are well-established catalysts in silicon chemistry, enabling a range of transformations for the synthesis of functionalized disiloxanes.

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a powerful and atom-economical method for creating carbon-silicon bonds. rsc.org This reaction is central to the synthesis of functionalized disiloxanes, allowing for the introduction of a wide array of organic groups onto a disiloxane backbone. A prominent starting material for these syntheses is 1,1,3,3-tetramethyldisiloxane (B107390), a readily available and inexpensive dihydrosiloxane. rsc.org

The synthesis of unsymmetrical bifunctional disiloxane derivatives can be achieved through a subsequent hydrosilylation of alkenes and alkynes. rsc.orgnih.gov This methodology demonstrates high functional group tolerance and is highly efficient for producing novel disiloxane-based building blocks. rsc.orgnih.gov The selectivity of the process can be controlled by the choice of catalyst. For instance, the hydrosilylation of alkenes can be carried out selectively in the presence of a rhodium catalyst like [RhCl(cod)]₂, while platinum catalysts such as Pt₂(dvs)₃ or PtO₂/XPhos are effective for the hydrosilylation of internal or terminal alkynes, respectively. rsc.org This selective catalysis allows for a stepwise or one-pot synthesis of a diverse library of unsymmetrically substituted disiloxanes. nih.gov

Symmetrically functionalized disiloxanes can also be synthesized through the direct hydrosilylation of two equivalents of an alkyne with a dihydrosiloxane. nih.govresearchgate.net This approach highlights the versatility of the hydrosilylation process in creating a wide range of disubstituted disiloxanes. nih.gov

| Catalyst | Unsaturated Substrate | Disiloxane Product Type | Selectivity | Reference |

|---|---|---|---|---|

| [RhCl(cod)]₂ | Alkenes | Unsymmetrical | High for alkene hydrosilylation | rsc.org |

| Pt₂(dvs)₃ | Internal Alkynes | Unsymmetrical/Symmetrical | (E)-isomers | rsc.orgnih.gov |

| PtO₂/XPhos | Terminal Alkynes | Unsymmetrical | β-(E)-isomer | rsc.org |

| Karstedt's catalyst | Internal/Terminal Alkynes | Symmetrical | cis-addition products | nih.gov |

Inverse vulcanization is a process that utilizes elemental sulfur, a largely underutilized industrial byproduct, to create high-sulfur-content polymers. acs.orgwikipedia.org This method involves the reaction of molten sulfur with organic cross-linkers. wikipedia.org The incorporation of siloxane-containing monomers as cross-linkers in this process represents an innovative approach to creating novel hybrid materials.

Styrylethyltrimethoxysilane has been employed as a comonomer in inverse vulcanization reactions with elemental sulfur. dntb.gov.uakit.eduaminer.org This "marrying" of silane chemistry with inverse vulcanization yields solution-processable high-sulfur-content polysulfide-alkoxysilanes. A key advantage of this approach is the ability to cure the resulting polymer at room temperature via polycondensation, which is triggered by the hydrolysis of the alkoxysilane groups under mild acidic conditions (e.g., HCl, pH 4). dntb.gov.uakit.eduaminer.org This mild curing process is a significant improvement over traditional inverse vulcanization methods that often require high temperatures for extended periods. dntb.gov.uakit.eduaminer.org

Similarly, trimethoxyvinylsilane (TMVS) particles have been used in inverse vulcanization to produce sulfur-coated particles. rsc.org These materials can be further functionalized, for example, with N-vinylimidazole, to introduce specific functionalities like metal-ion complexation sites for applications in remediation. rsc.org The use of vinyl-terminated polydimethylsiloxane (B3030410) polymers as crosslinkers is also a common practice in the silicone industry, where they are cured with silicon-hydride crosslinkers and a platinum catalyst. powerchemical.com

Hydrogen-deuterium (H/D) exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium (B1214612) atom. nih.govacs.org While traditionally used as a tool in mechanistic studies and for isotopic labeling, catalytic H/D exchange also represents a synthetic methodology for the preparation of deuterated organosilicon compounds, including disiloxanes. The development of catalysts for the H/D exchange of hydrosilanes is desirable as it provides a more efficient and less wasteful alternative to traditional methods that often rely on hazardous reagents like NaBD₄ or LiAlD₄. nih.govacs.org

Historically, the catalytic deuteration of silanes has been dominated by precious metals such as rhodium and platinum. nih.govacs.org For instance, a cationic rhodium complex has been shown to effectively catalyze the H/D exchange of various silanes, including primary and secondary silanes, with D₂ gas, achieving near-complete deuteration. nih.govacs.org Similarly, simple phosphino-platinum(0) complexes can catalyze the deuteration of silanes under mild conditions. acs.org More recently, earth-abundant metals have emerged as viable catalysts. Iron-β-diketiminato complexes have been demonstrated to facilitate the H/D exchange of primary silanes, secondary silanes, and even tertiary siloxanes with high levels of deuterium incorporation. nih.govacs.org This iron-catalyzed system suggests a monomeric iron-deuteride as the active species. nih.govacs.org

| Silane/Siloxane Substrate | Catalyst System | Deuterium Source | % Deuterium Incorporation | Reference |

|---|---|---|---|---|

| MePhSiH₂ | Iron-β-diketiminato complex | D₂ | 92% | acs.org |

| PhSiH₃ | Cationic Rhodium complex | D₂ | ≥99% | acs.org |

| Et₂SiH₂ | Cationic Rhodium complex | D₂ | ≥99% | acs.org |

| Poly(methylhydrosiloxane) | Iron-β-diketiminato complex | D₂ | Quantitative | nih.gov |

| Et₃SiH | Pt(PEt₃)₃ | D₂ | High Yield | acs.org |

Gold nanoparticles (AuNPs) have emerged as effective catalysts for a variety of organic transformations, including the synthesis of siloxanes. nih.govworldscientific.comnih.gov These catalysts can facilitate the polymerization of alkylsilanes and the selective oxidation of organosilanes to form silanols, which are precursors to disiloxanes.

One notable application of AuNPs is in the polymerization of alkylsilanes with water to form siloxane nanowires and filaments. nih.govworldscientific.comscirp.org This reaction proceeds under relatively mild conditions, and it is hypothesized that the gold nanoparticles not only catalyze the reaction but also act as templates, directing the shape of the resulting polymers. worldscientific.com

Furthermore, AuNPs have been shown to catalyze the oxidation of organosilanes using water as a green oxidant at ambient conditions. researchgate.netrsc.orgrsc.org This process can be highly selective for the formation of silanols, with hydrogen gas as the only byproduct. researchgate.netrsc.orgrsc.org The resulting silanols can then undergo condensation to form disiloxanes. Interestingly, both small (e.g., 3.5 nm) and larger (e.g., 6-18 nm) gold nanoparticles have demonstrated comparable conversion rates in these oxidations. researchgate.netrsc.orgrsc.org Supported gold nanoparticles on metal oxides, such as Au/TiO₂, can also catalyze the cis-selective disilylation of terminal alkynes with 1,2-disilanes, a reaction that likely proceeds through the oxidative insertion of the Si-Si bond onto the gold surface. organic-chemistry.orgnih.gov

Cobalt complexes, particularly those featuring pincer-type ligands, have been developed as efficient and selective catalysts for the synthesis of disiloxanes. acs.orgacs.org These earth-abundant metal catalysts offer a more sustainable alternative to precious metal systems.

A NNN-pincer cobalt(II) complex has been shown to catalyze the selective synthesis of symmetrical disiloxanes from the reaction of hydrosilanes with water. acs.orgacs.org This transformation proceeds with the liberation of molecular hydrogen as the sole byproduct. acs.orgacs.org The same catalytic system can be used for the reaction of silanes with silanols to produce unsymmetrical monohydrodisiloxanes. acs.orgacs.org Mechanistic studies suggest that these reactions occur through a homogeneous pathway involving the catalytic oxidation of the silane to a silanol, followed by a dehydrocoupling process. acs.orgacs.org

More recently, a dehydrative cobalt-catalyzed approach for the synthesis of unsymmetrical disiloxanes from two different silanols has been reported. rsc.org This method is characterized by a low loading of the cobalt catalyst, operational simplicity, and good functional group compatibility. rsc.org The proposed mechanism for the cobalt-pincer catalyzed synthesis of unsymmetrical siloxanes from a silane and a silanol involves the reaction of an in-situ generated active intermediate with the dihydrosilane, followed by nucleophilic attack of the silanol. acs.org

| Reactants | Cobalt Catalyst | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Triethylsilane + Water | NNN-pincer Co(II) complex | Symmetrical disiloxane | Liberation of H₂ | acs.org |

| Phenylsilane + Water | NNN-pincer Co(II) complex | Siloxane cage | Liberation of 3 equiv. of H₂ | acs.orgacs.org |

| Silane + Silanol | NNN-pincer Co(II) complex | Unsymmetrical monohydrodisiloxane | Dehydrogenative coupling | acs.orgacs.org |

| Two different Silanols | Cobalt complex | Unsymmetrical disiloxane | Dehydrative coupling, low catalyst loading | rsc.org |

Emerging Catalytic Modalities

The quest for more efficient, selective, and environmentally benign synthetic methods continues to drive innovation in catalysis. Several emerging modalities are showing promise for the synthesis of disiloxanes and their analogues.

Metal Diethyldithiocarbamate (B1195824) Catalysis

Metal diethyldithiocarbamate complexes are a class of compounds known for their applications in materials science and as precursors for metal sulfide (B99878) nanoparticles. While their direct application in the catalytic synthesis of disiloxanes is not yet widely reported, their inherent properties, such as good solubility in organic solvents and chemical stability, make them potential candidates for catalytic applications. The dithiocarbamate (B8719985) ligand can stabilize various transition metals that are active in Si-O bond formation. Future research may explore the utility of these complexes in reactions such as the dehydrogenative coupling of silanols and hydrosilanes or the hydrolysis of halosiloanes.

Photoinduced Synthetic Routes

Photochemical methods offer a unique approach to activating molecules and driving chemical reactions under mild conditions. In the context of siloxane chemistry, photoinduced processes are being explored for the formation of Si-O bonds. One notable development is the use of a thioxanthone-based photosensitizer to initiate photoinduced sol-gel reactions, leading to the formation of a siloxane network. This approach highlights the potential of light-driven chemistry in the synthesis of silicon-based materials. Interestingly, some photoinduced methods for the synthesis of silanols from silanes have been specifically designed to proceed without the formation of disiloxane as a byproduct, showcasing the fine control that can be achieved with photochemical strategies.

Mechanochemical Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a rapidly growing field in green chemistry. This solvent-free technique can lead to the formation of novel products and improved reaction kinetics. While direct mechanochemical synthesis of this compound has not been extensively detailed, the synthesis of related alkoxysilanes through mechanochemical methods has been reported. This suggests the feasibility of extending this approach to the formation of disiloxanes, potentially through the ball-milling of silanols or the direct reaction of silanes with an oxygen source under mechanical stress.

Anionic Methods

Anionic methods are well-established for the synthesis of polysiloxanes through the ring-opening polymerization of cyclosiloxanes. This process typically involves an anionic initiator, such as an organolithium reagent (e.g., sec-butyllithium), which attacks the cyclic siloxane monomer to initiate polymerization. The propagation step involves the sequential addition of monomer units to the growing polymer chain, which is terminated by a reactive silanolate anion. While this method is primarily used for producing high molecular weight polymers, the fundamental principles of Si-O bond formation via anionic intermediates are relevant to the synthesis of discrete disiloxane molecules. Controlled, stepwise addition of reagents or the use of specific terminating agents could potentially be adapted to yield shorter-chain disiloxanes.

Chemoselective and Asymmetric Disiloxane Synthesis

The development of synthetic methods that can selectively differentiate between similar functional groups (chemoselectivity) or produce a specific stereoisomer (asymmetric synthesis) is a major goal in modern chemistry. These strategies are crucial for the synthesis of complex molecules with well-defined structures and properties.

Significant progress has been made in the chemoselective synthesis of unsymmetrically functionalized disiloxanes. One powerful technique is the sequential hydrosilylation of different unsaturated substrates with a dihydrosiloxane. By carefully choosing the catalyst and reaction conditions, it is possible to selectively react one Si-H bond of the disiloxane with one type of alkyne or alkene, followed by the reaction of the remaining Si-H bond with a different unsaturated molecule. This allows for the precise installation of two different organic groups onto the disiloxane backbone. Another example of chemoselectivity is the hydrolysis of unsymmetrical 1,3-dihydrido-disiloxanes, where conditions can be tuned to selectively hydrolyze one Si-H bond over the other.

The field of asymmetric disiloxane synthesis is also advancing, with a focus on creating silicon-stereogenic centers. A notable achievement is the rhodium-catalyzed enantioselective dehydrogenative coupling of dihydrosilanes with silanols. By employing a chiral phosphine (B1218219) ligand, this method can produce chiral siloxanes with high enantiomeric excess. Another innovative approach is the organocatalytic asymmetric desymmetrization of prochiral silanediols. In this strategy, a chiral organocatalyst, such as an imidazole-containing derivative, selectively silylates one of the two enantiotopic hydroxyl groups of the silanediol, leading to the formation of an enantioenriched Si-stereogenic siloxanol.

| Synthesis Type | Method | Catalyst/Reagent | Product | Key Features |

| Chemoselective | Sequential Hydrosilylation | Transition Metal Catalysts | Unsymmetrically Functionalized Disiloxane | Precise installation of different functional groups |

| Chemoselective | Hydrolysis | - | Monohydrolyzed Disiloxane | Selective reaction at one Si-H bond |

| Asymmetric | Dehydrogenative Coupling | Rhodium-Josiphos | Silicon-Stereogenic Siloxane | High enantioselectivity |

| Asymmetric | Desymmetrization | Chiral Imidazole Organocatalyst | Si-Stereogenic Siloxanol | Metal-free, high enantiomeric excess |

Selective Hydrolysis of Unsymmetrical Dihydrido-disiloxanes

The selective hydrolysis of unsymmetrical dihydrido-disiloxanes represents a significant advancement in the controlled synthesis of disiloxanols. Researchers have developed methods for the chemoselective hydrolysis of a Si-H bond in the presence of another, chemically distinct Si-H bond within the same molecule. researchgate.net This selectivity is achieved by exploiting the different electronic and steric environments of the silicon atoms.

One reported method involves the use of a base-catalyzed hydrolysis system. For instance, the hydrolysis of unsymmetrical 1,3-dihydrido-disiloxanes can be promoted using triethylamine in the presence of a mild oxidant like hydrogen peroxide. researchgate.net This approach allows for the preferential oxidation and subsequent hydrolysis of the more reactive Si-H bond, typically the one attached to an aryl group over an alkyl group, yielding the corresponding siloxanol with high selectivity. researchgate.net

This chemoselective approach is a powerful tool for the synthesis of well-defined, unsymmetrical disiloxanols, which are valuable intermediates for the construction of more complex silicone architectures. researchgate.net The ability to selectively hydrolyze one Si-H bond while leaving another intact opens up avenues for stepwise functionalization.

Table 1: Chemoselective Hydrolysis of Unsymmetrical 1,3-Dihydrido-disiloxanes

| Starting Disiloxane | Catalyst/Reagents | Product | Selectivity | Reference |

|---|---|---|---|---|

| 1-naphthyl-1,3,3-trimethyldisiloxane | Triethylamine, H₂O₂ | 1-hydroxy-1-naphthyl-3,3-dimethyldisiloxane | High | researchgate.net |

Disproportionation Reactions of Symmetrical Disiloxanes

Disproportionation reactions of symmetrical disiloxanes are a key feature of the broader phenomenon of siloxane equilibration, a process involving the cleavage and reformation of Si-O-Si bonds. This redistribution of siloxane units can be initiated by either acid or base catalysts and is a fundamental process in silicone chemistry, allowing for the synthesis of various linear and cyclic siloxanes. google.comlookchem.com

In the context of symmetrical disiloxanes, such as hexamethyldisiloxane (B120664) (MM), disproportionation leads to the formation of a mixture of linear and cyclic polysiloxanes of varying chain lengths. The reaction proceeds until a thermodynamic equilibrium is reached.

Acid-Catalyzed Disproportionation: Strong acids, such as sulfuric acid, can catalyze the disproportionation of symmetrical disiloxanes. The mechanism is thought to involve the protonation of the siloxane oxygen, making the silicon atom more susceptible to nucleophilic attack by another siloxane molecule. researchgate.net This process leads to the scrambling of siloxane units and the formation of a random distribution of cyclic and linear species. google.com

Base-Catalyzed Disproportionation: Bases, such as potassium hydroxide (B78521) or tetramethylammonium (B1211777) hydroxide, can also effectively catalyze the disproportionation of symmetrical disiloxanes. The mechanism involves the nucleophilic attack of the hydroxide ion on a silicon atom, leading to the cleavage of the Si-O-Si bond and the formation of a silanolate. This reactive intermediate can then attack another disiloxane molecule, propagating the redistribution of siloxane units. lookchem.com

The extent of disproportionation and the final product distribution can be influenced by factors such as catalyst type and concentration, temperature, and the presence of water.

Functional Group Incorporation During Disiloxane Synthesis

The introduction of functional groups into the disiloxane framework is crucial for tailoring their properties for specific applications. Various synthetic strategies have been developed to incorporate a wide range of functionalities.

Preparation of Hydroxyalkyl- and Hydroxyester-Functionalized Disiloxanes

Hydroxyalkyl- and hydroxyester-functionalized disiloxanes are important building blocks for the synthesis of polyurethanes and other polymers. A common method for their preparation is the hydrosilylation of an unsaturated alcohol or ester with a dihydridodisiloxane, such as 1,1,3,3-tetramethyldisiloxane, in the presence of a platinum catalyst. uni-regensburg.de

For example, 1,3-bis(hydroxypropyl)-1,1,3,3-tetramethyldisiloxane can be synthesized by reacting allyl alcohol with 1,1,3,3-tetramethyldisiloxane. Similarly, novel hydroxyester disiloxanes have been prepared through the reaction of appropriate unsaturated esters. lookchem.comuni-regensburg.de These reactions typically proceed with high yields and provide a straightforward route to difunctional disiloxanes with terminal hydroxyl groups.

Table 2: Synthesis of Hydroxyalkyl- and Hydroxyester-Functionalized Disiloxanes

| Unsaturated Precursor | Disiloxane | Catalyst | Functionalized Disiloxane Product | Reference |

|---|---|---|---|---|

| Allyl alcohol | 1,1,3,3-tetramethyldisiloxane | Platinum-based | 1,3-bis(3-hydroxypropyl)-1,1,3,3-tetramethyldisiloxane | uni-regensburg.de |

| Allyl glycidyl (B131873) ether | 1,1,3,3-tetramethyldisiloxane | Platinum-based | 1,3-bis(3-(2,3-dihydroxypropoxy)propyl)-1,1,3,3-tetramethyldisiloxane | uni-regensburg.de |

Introduction of Chloroalkyl and Vinyl Moieties

The incorporation of chloroalkyl and vinyl groups into disiloxanes provides reactive handles for further chemical modifications.

Chloroalkyl Moieties: Chloroalkyl-functionalized disiloxanes can be synthesized through the hydrosilylation of an alkene containing a chloro group, such as allyl chloride, with a dihydridodisiloxane. This method allows for the precise placement of the chloroalkyl group at the ends of the disiloxane chain.

Vinyl Moieties: Vinyl-functionalized disiloxanes are versatile precursors for a variety of reactions, including polymerization and cross-linking. researchgate.net One synthetic approach involves the reaction of a vinyl-containing chlorosilane with a silanol in the presence of a base. Alternatively, the Piers-Rubinsztajn reaction, which involves the reaction of a vinyl-substituted alkoxysilane with a telechelic H-silicone in the presence of a catalyst like B(C₆F₅)₃, can be used to create vinyl-functional silicone polymers with controlled spatial distribution of the vinyl groups. The discovery that disiloxanes are in equilibrium with the active silanolate under basic conditions has also led to their use as cross-coupling partners for the synthesis of vinyl-substituted compounds. researchgate.net

Synthesis of Guanidine-Functionalized Disiloxane Ligands

Guanidine-functionalized disiloxanes have emerged as important ligands in coordination chemistry and catalysis. A two-step procedure is commonly employed for their synthesis.

The first step typically involves a hydrosilylation reaction between a siloxane precursor, such as 1,1,3,3-tetramethyldisiloxane, and an allyl-functionalized epoxide, like allyl glycidyl ether, using a platinum catalyst. This reaction yields a glycidoxypropyl-functionalized disiloxane intermediate.

In the second step, the epoxide rings of the intermediate are opened by reacting with a guanidine (B92328) derivative, for example, 1,1,3,3-tetramethylguanidine. This results in the formation of a guanidine-functionalized disiloxane ligand. These ligands can then be used to coordinate with various metal ions to form complexes with interesting catalytic and material properties.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,1,3,3-tetramethyldisiloxane |

| 1,3-bis(hydroxypropyl)-1,1,3,3-tetramethyldisiloxane |

| 1-naphthyl-1,3,3-trimethyldisiloxane |

| 1-hydroxy-1-naphthyl-3,3-dimethyldisiloxane |

| 1-phenyl-1,3,3-trimethyldisiloxane |

| 1-hydroxy-1-phenyl-3,3-dimethyldisiloxane |

| Hexamethyldisiloxane |

| 1,3-bis(3-(2,3-dihydroxypropoxy)propyl)-1,1,3,3-tetramethyldisiloxane |

| 1,3-bis(6-hydroxyhexyl)-1,1,3,3-tetramethyldisiloxane |

| Allyl alcohol |

| Allyl glycidyl ether |

| 6-hydroxy-hex-1-ene |

| Allyl chloride |

| B(C₆F₅)₃ |

Reaction Mechanisms and Reactivity of the Disiloxane Linkage

Mechanistic Studies of Si-O-Si Bond Cleavage

Cleavage of the Si-O-Si linkage is a critical reaction, proceeding primarily through acid- or base-catalyzed hydrolysis. Theoretical and experimental studies on analogous siloxanes provide a framework for understanding these mechanistic pathways.

Under acidic conditions, the hydrolysis of the siloxane bond is a well-studied process. researchgate.net Theoretical ab initio calculations have been performed to simulate the hydrolysis of the siloxane bond under acidic conditions. acs.orgresearchgate.net The mechanism involves the protonation of the siloxane oxygen, which significantly lowers the energy barrier for the subsequent nucleophilic attack. acs.orgresearchgate.netscribd.com

The efficiency of the acid-catalyzed hydrolysis is further enhanced by the surrounding medium, particularly through the formation of hydrogen bond complexes and solvation effects. acs.orgresearchgate.netscribd.com Hydrogen-bonded networks, which can consist of water, silanol (B1196071), and acid molecules, play a critical role in the reaction. acs.orgresearchgate.netresearchgate.net These complexes facilitate the transfer of a proton from the nucleophile (water) to the leaving group, effectively assisting in the cleavage of the Si-O bond. acs.orgresearchgate.net

Furthermore, solvation lowers the energy barrier of the hydrolysis reaction. acs.orgresearchgate.netresearchgate.net This is achieved through the stabilization of the charged transition states that are formed during the reaction pathway. acs.orgresearchgate.netscribd.com The ability of the solvent to form strong hydrogen bonds and solvate charged species is therefore a key factor in the kinetics of the cleavage process. researchgate.netscribd.com

Base-catalyzed cleavage of the Si-O-Si linkage proceeds through a different mechanism than its acid-catalyzed counterpart. Under basic conditions, the reaction is initiated by the direct nucleophilic attack of a hydroxide (B78521) or silanolate anion on one of the silicon atoms. unm.edu This attack forms a pentacoordinate silicon intermediate. unm.edu The process is generally exergonic. frontiersin.orgnih.gov

For hexabutyldisiloxane, the six bulky butyl groups surrounding the two silicon atoms create significant steric hindrance. This steric shield would impede the approach of the hydroxide nucleophile, likely making the base-catalyzed cleavage process considerably slower compared to less hindered siloxanes like hexamethyldisiloxane (B120664). While the reaction is thermodynamically favorable, the kinetic barrier introduced by the bulky substituents is a dominant factor in its reactivity under basic conditions.

The hydrolytic stability of the Si-O-Si linkage is highly dependent on pH. gelest.com The bond is most stable around neutral pH but becomes very susceptible to hydrolysis under both acidic (pH < 3) and basic (pH > 8) conditions. gelest.com Basic conditions are generally observed to be significantly more destructive to the siloxane bond than acidic conditions. gelest.com

The hydrolysis of a disiloxane (B77578) to form two silanol molecules is an equilibrium process. researchgate.net The equilibrium constant for this reaction in aqueous media has been determined, providing insight into the dynamic nature of the Si-O-Si bond. gelest.comresearchgate.net

| Species | Initial Concentration (M) | Final Concentration (M) |

|---|---|---|

| Disiloxane [Si-O-Si] | 0.0100 | 0.0096 |

| Silanol [SiOH] | 0.0000 | 0.0008 |

This table illustrates the equilibrium between a disiloxane and its corresponding silanol in an aqueous system, demonstrating that the equilibrium favors the siloxane form. The apparent equilibrium constant (Kc) for the formation of silanol from a disiloxane bond has been estimated as Kc = [SiOH]² / ([Si-O-Si][H₂O]) = 6 x 10⁻⁵. gelest.comresearchgate.net

For this compound, the electron-donating nature of the butyl groups would be expected to increase the rate of acid-catalyzed hydrolysis but decrease the rate of base-catalyzed hydrolysis based on inductive effects. unm.edu However, the overwhelming steric hindrance from these groups likely counteracts the electronic effect, imparting a relatively high degree of hydrolytic stability to the molecule across a range of pH values compared to smaller analogues. unm.edu

Acid-Catalyzed Hydrolysis and Protolysis

Intermolecular and Intramolecular Interactions

The non-covalent interactions of this compound are dominated by the nature of its bulky alkyl substituents and the unique geometry of the disiloxane core. The large butyl groups effectively shield the central Si-O-Si linkage. uni-regensburg.de

This steric shielding, combined with a characteristically large Si-O-Si bond angle (often >145° in sterically hindered siloxanes), significantly reduces the accessibility and basicity of the siloxane oxygen atom. uni-regensburg.denih.gov Consequently, the oxygen atom in this compound is a very poor hydrogen bond acceptor, and intermolecular C-H···O interactions are not expected to be a significant factor in its crystal packing or solution behavior. uni-regensburg.de

The primary intermolecular forces at play are van der Waals interactions, specifically London dispersion forces, between the extensive butyl chains. desy.de These weak, non-directional forces govern the physical properties of the compound, such as its boiling point and viscosity. Intramolecularly, dispersion forces between the adamantyl groups have been shown to stabilize the structure of diadamantyl ether, and similar C−H···H−C interactions between the butyl chains in this compound may contribute to its conformational preferences. desy.de

Non-Covalent Interactions with Lewis Acids and Bases

The silicon-oxygen bond in disiloxanes possesses a polar covalent character, with the oxygen atom being more electronegative than the silicon atom. wikipedia.org This polarity allows for non-covalent interactions with both Lewis acids and Lewis bases. The behavior of disiloxane towards a range of Lewis acids and bases has been a subject of theoretical and experimental investigation. acs.org

Lewis acids, which are electron-pair acceptors, can interact with the electron-rich oxygen atom of the disiloxane linkage. This interaction can lead to the formation of adducts and can activate the Si-O bond towards cleavage or other transformations. The strength of this interaction is dependent on the strength of the Lewis acid and the steric hindrance around the oxygen atom. For instance, strong Lewis acids can promote the formation of siloxane bonds in nonhydrolytic sol-gel processes. gelest.com Conversely, the silicon atoms in the disiloxane can act as Lewis acidic centers, particularly when bonded to electronegative substituents, making them susceptible to attack by Lewis bases (electron-pair donors). google.com Neutral silicon compounds with enhanced Lewis acidity have been developed, demonstrating the capacity for silicon to engage in such interactions. acs.orgresearchgate.net

The interplay of these interactions is crucial in understanding the catalytic pathways for various reactions involving disiloxanes. The formation of complexes between disiloxanes and Lewis acids or bases can alter the electron density and geometry around the Si-O-Si bond, thereby influencing its reactivity.

| Interacting Species | Site of Interaction on Disiloxane | Nature of Interaction | Potential Outcome |

| Lewis Acid | Oxygen Atom | Coordination | Activation of Si-O bond, catalysis of cleavage or rearrangement reactions. |

| Lewis Base | Silicon Atom | Nucleophilic attack | Formation of hypervalent silicon intermediates, potential for bond cleavage. |

Cooperativity Effects in Multi-Component Disiloxane Complexes

Cooperativity refers to the phenomenon where the binding of one ligand to a molecule influences the binding of subsequent ligands. In the context of disiloxane complexes, cooperativity can play a significant role in the formation and stability of multi-component assemblies. These effects are particularly evident in systems where multiple interaction sites are present, such as in polymeric siloxanes or in the presence of multiple Lewis acids or bases. researchgate.net

For instance, the interaction of a Lewis acid with one of the oxygen lone pairs on the disiloxane can alter the electron density and basicity of the other lone pair, potentially affecting its interaction with a second Lewis acid molecule. Similarly, the binding of a Lewis base to one silicon atom can influence the electrophilicity of the adjacent silicon atom. These cooperative effects can lead to enhanced or diminished binding affinities and can be crucial in catalytic cycles involving disiloxanes.

Research into cooperative folding in linear poly(dimethylsiloxane)s has demonstrated that supramolecular interactions can lead to well-defined aggregated states, highlighting the importance of cooperative phenomena in siloxane chemistry. researchgate.net The construction of cooperative functional systems using metal complexes also provides a framework for understanding how multiple components can work in concert to achieve specific chemical transformations. organic-chemistry.org

Siloxy-Metathesis Reactions

Siloxy-metathesis is a type of chemical reaction that involves the cleavage and reformation of silicon-oxygen bonds, analogous to the more widely known olefin metathesis. While olefin metathesis involves the exchange of alkylidene groups between two alkenes, siloxy-metathesis involves the exchange of silyl (B83357) groups between two siloxanes.

The mechanism of siloxy-metathesis is believed to share similarities with that of olefin metathesis, which proceeds through a metallacyclobutane intermediate. acs.orgwikipedia.org In the case of siloxy-metathesis, a proposed mechanism involves the formation of a metalladisiloxane intermediate. This reaction is catalyzed by certain transition metal complexes. The catalytic cycle would involve the coordination of the disiloxane to the metal center, followed by oxidative addition to form the metalladisiloxane. Subsequent reductive elimination would then lead to the metathesized products.

While the direct metathesis of the Si-O-Si bond in this compound is not extensively documented, related σ-bond metathesis reactions involving silicon-hydrogen and metal-silicon bonds are known, suggesting the feasibility of such transformations. researchgate.netacs.orgacs.org These reactions provide alternative routes to the formation of new silicon-containing compounds.

| Reaction Type | Reactants | Products | Proposed Intermediate |

| Olefin Metathesis | Alkenes | New Alkenes | Metallacyclobutane |

| Siloxy-Metathesis | Siloxanes | New Siloxanes | Metalladisiloxane |

Self-Condensation of Disiloxanediols

The formation of the disiloxane linkage in this compound can be achieved through the self-condensation of a corresponding silanol precursor, specifically dibutylsilanediol. This reaction involves the elimination of a molecule of water from two silanol molecules to form a Si-O-Si bond. gelest.comresearchgate.net The self-condensation of silanols is a fundamental process in silicone chemistry and can be catalyzed by both acids and bases. ingentaconnect.comnih.govunm.edu

Under acidic conditions, the reaction is initiated by the protonation of a silanol hydroxyl group, making it a better leaving group (water). A second silanol molecule then acts as a nucleophile, attacking the protonated silicon atom and displacing water to form the disiloxane.

In a basic medium, a silanol is deprotonated to form a more nucleophilic silanolate anion. This anion then attacks a neutral silanol molecule, displacing a hydroxide ion to form the disiloxane linkage. The rate of condensation is influenced by factors such as the concentration of the silanol, the pH of the medium, and the nature of the solvent. acs.org The steric bulk of the alkyl groups on the silicon atom can also affect the reaction rate.

The general mechanism for the self-condensation of silanols can be summarized as follows:

Acid-Catalyzed Mechanism:

Protonation: R₂Si(OH)₂ + H⁺ ⇌ R₂Si(OH)(OH₂⁺)

Nucleophilic Attack: R₂Si(OH)₂ + R₂Si(OH)(OH₂⁺) → [Intermediate Complex] → (R₂SiO)₂H₂ + H₂O + H⁺

Base-Catalyzed Mechanism:

Deprotonation: R₂Si(OH)₂ + B⁻ ⇌ R₂Si(OH)O⁻ + BH

Nucleophilic Attack: R₂Si(OH)O⁻ + R₂Si(OH)₂ → [Intermediate Complex] → (R₂SiO)₂H₂ + OH⁻

Advanced Characterization Techniques for Disiloxane Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei. For hexabutyldisiloxane, ¹H, ¹³C, and ²⁹Si NMR provide complementary information about its proton environments, carbon framework, and silicon backbone, respectively.

¹H NMR for Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly sensitive to the different chemical environments of hydrogen atoms within a molecule. For this compound, the n-butyl groups attached to the silicon atoms lead to distinct proton signals. Based on the structure, the following proton environments are expected:

Terminal Methyl Group (CH₃): The three protons of the terminal methyl group (-CH₃) are expected to appear as a triplet due to coupling with the adjacent methylene (B1212753) group. This signal is typically found in the upfield region, around δ 0.8–1.0 ppm.

Gamma Methylene Group (Si-CH₂-CH₂-CH₂-CH₃): The methylene protons located at the gamma position (third carbon from silicon) are expected to resonate as a sextet, influenced by coupling with both the adjacent methyl group and the beta methylene group. This signal typically appears in the range of δ 1.2–1.4 ppm.

Beta Methylene Group (Si-CH₂-CH₂-CH₂-CH₃): The protons of the beta methylene group (second carbon from silicon) are anticipated to show a quintet or sextet, depending on the coupling constants with the adjacent gamma methylene and alpha methylene groups. This signal is generally observed around δ 1.4–1.6 ppm.

Alpha Methylene Group (Si-CH₂-CH₂-CH₂-CH₃): The methylene protons directly bonded to the silicon atom (alpha position) are highly shielded due to the electropositive nature of silicon. These protons are expected to appear as a triplet, coupled to the gamma methylene protons, in the most upfield region, typically around δ 0.4–0.6 ppm.

The integration of these signals in the ¹H NMR spectrum provides a quantitative measure of the number of protons in each environment, confirming the presence and ratio of the n-butyl groups. While specific experimental data for this compound were not detailed in the provided search snippets, these expected chemical shifts and splitting patterns are characteristic for n-alkylsilanes and siloxanes.

¹³C NMR for Carbon Framework Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal, with its chemical shift indicative of its electronic environment. Given the symmetrical structure, the n-butyl groups attached to silicon are expected to exhibit three to four distinct carbon signals, corresponding to the terminal methyl group and the three methylene groups.

Based on data from similar organosilicon compounds, such as tributylsilanol rsc.org, the following ¹³C NMR chemical shifts can be anticipated for the n-butyl groups in this compound:

| Carbon Type | Position Relative to Si | Expected Chemical Shift (δ, ppm) | Typical Multiplicity (if coupled) |

| Cα | Alpha (directly bonded) | -3.5 | Triplet (due to coupling with Cβ) |

| Cβ | Beta | 18.1 | Quintet/Sextet |

| Cγ | Gamma | 25.7 | Sextet |

| Cδ | Terminal Methyl | 10–15 | Singlet (no adjacent C-H) |

The silicon atom itself, bonded to three butyl groups and an oxygen atom, would also produce a characteristic signal in the ²⁹Si NMR spectrum, as discussed below. The absence of complex splitting patterns in ¹³C NMR spectra, unlike in ¹H NMR, simplifies the analysis of the carbon framework savemyexams.com.

²⁹Si NMR for Silicon Backbone Characterization

Silicon-29 (²⁹Si) NMR spectroscopy is specifically used to probe the silicon atoms, which form the backbone of disiloxane (B77578) compounds. ²⁹Si is an NMR-active nucleus with a natural abundance of 4.7% magritek.comaiinmr.com. Due to the symmetrical nature of this compound, where each silicon atom is bonded to three n-butyl groups and one oxygen atom, a single signal is expected in its ²⁹Si NMR spectrum.

The chemical shift of the ²⁹Si nucleus is highly sensitive to its chemical environment, including the nature of the bonded atoms and groups. For siloxanes, ²⁹Si chemical shifts typically range from -10 ppm to -120 ppm, depending on the degree of substitution and the electronegativity of the attached groups researchgate.net. Hexamethyldisiloxane (B120664) ((CH₃)₃Si-O-Si(CH₃)₃), for instance, exhibits a ²⁹Si signal around -35 ppm magritek.com. For this compound, the presence of longer alkyl chains compared to methyl groups might lead to a slightly different, but generally comparable, chemical shift in this range, likely between -30 and -50 ppm. The long relaxation times (T1) of ²⁹Si nuclei often necessitate longer acquisition times or specialized pulse sequences like DEPT to achieve adequate signal-to-noise ratios magritek.comucsb.edu.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques provide complementary information about the molecular structure and electronic transitions within this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy analyzes the vibrational modes of molecules, which are directly related to the functional groups present. For this compound, FTIR spectroscopy is expected to reveal characteristic absorption bands corresponding to the Si-O-Si linkage and the C-H bonds of the n-butyl groups.

Key vibrational bands expected for this compound include:

Si-O-Si Asymmetric Stretching: This is a strong and characteristic absorption band for siloxanes, typically observed in the region of 1000–1100 cm⁻¹ ispc-conference.org.

C-H Stretching (Aliphatic): Absorption bands associated with the stretching vibrations of C-H bonds in the n-butyl groups are expected in the region of 2800–3000 cm⁻¹ ispc-conference.orgnih.gov. These typically appear as distinct bands for CH₃ and CH₂ groups.

C-H Bending: Various bending vibrations of the methyl and methylene groups will also be present, typically in the range of 1350–1470 cm⁻¹ ispc-conference.org.

C-H Rocking: The terminal CH₂ groups are expected to show rocking vibrations around 720–770 cm⁻¹ ispc-conference.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes electronic transitions within molecules, typically involving π electrons or heteroatom lone pairs that absorb light in the ultraviolet (UV) and visible (Vis) regions of the electromagnetic spectrum (approximately 200–800 nm) msu.edunumberanalytics.com.

This compound is a saturated aliphatic organosilicon compound. It lacks extensive π-conjugation or chromophores that typically exhibit strong absorption in the UV-Vis range. The primary electronic transitions expected for such molecules are σ→σ* transitions involving the C-C and C-H sigma bonds, which occur at very low wavelengths (far-UV region, below 200 nm) and are generally weak numberanalytics.com. Therefore, UV-Vis spectroscopy is generally not the primary or most informative technique for the structural characterization of this compound. While it might show some absorption in the far-UV, this region is often less useful for routine structural analysis compared to NMR or FTIR adpcollege.ac.inijcrt.org.

Compound Name Index:

this compound

Tetramethylsilane (TMS)

Hexamethyldisiloxane (HMDSO)

Tributylsilanol

Hexapropyldisiloxane

Mass Spectrometry and Elemental Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing insights into the molecular weight and fragmentation patterns of a compound bccampus.capacificbiolabs.com. For this compound, MS can confirm its molecular formula and provide structural information through the analysis of its characteristic fragments. While primarily used for molecular analysis, MS can also be adapted for elemental analysis, notably through Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which can detect and quantify elements with high sensitivity, even at trace levels bccampus.cauwa.edu.aumedicalexpo.com. ICP-MS is particularly useful for determining the elemental composition of a sample, including the presence and quantity of specific elements, which can be crucial for verifying the purity of this compound or identifying any elemental impurities. High-resolution ICP-MS, such as magnetic sector instruments, offers enhanced capabilities for resolving spectral interferences and providing accurate quantitative multi-element analyses, even for challenging sample matrices medicalexpo.com.

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction (XRD) techniques are indispensable for determining the precise three-dimensional arrangement of atoms within crystalline substances, offering detailed information about unit cell dimensions, bond lengths, and bond angles carleton.eduuni-ulm.de.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is a powerful, non-destructive analytical method that provides atomic-resolution structural data for crystalline materials carleton.eduuni-ulm.deceitec.cz. This technique involves irradiating a single crystal of this compound with X-rays, causing them to diffract in a pattern that is dependent on the crystal's internal lattice structure carleton.educeitec.cz. By analyzing the resulting diffraction pattern, researchers can determine the precise positions of atoms, bond lengths, and bond angles, thereby elucidating the complete molecular structure of this compound in the solid state carleton.eduuni-ulm.dewarwick.ac.uk. This method is critical for understanding the packing arrangements and intermolecular interactions in the crystalline form of the compound. Instruments typically utilize X-ray generators (e.g., Mo Kα or Cu Kα radiation) and sophisticated goniometers to orient the crystal and collect diffraction data uni-ulm.deceitec.cz. Cooling the crystal, often to cryogenic temperatures (e.g., 80 K or lower), is a common practice to minimize radiation damage and improve the quality of the diffraction data, leading to sharper diffraction patterns and more precise structural determination oxcryo.com.

Chromatographic Methods

Chromatography encompasses a suite of laboratory techniques used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase ijnrd.orgdu.edu.eg. These methods are vital for assessing the purity of this compound and for separating it from potential byproducts or impurities.

Commonly employed chromatographic techniques include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) ijnrd.orgiipseries.orgwho.int. HPLC is particularly versatile for separating a wide range of compounds based on their chemical properties like polarity and molecular size, making it suitable for analyzing non-volatile or thermally labile substances ijnrd.orgiipseries.org. GC is effective for separating volatile compounds and is often coupled with detectors like mass spectrometers (GC-MS) for identification and quantification bccampus.caijnrd.org. Thin-Layer Chromatography (TLC) offers a rapid qualitative analysis and can serve as a preliminary step in isolation procedures ijnrd.orgiipseries.org. The choice of chromatographic method and stationary/mobile phases depends on the specific physicochemical properties of this compound and the nature of the impurities being targeted.

Advanced Surface and Bulk Material Characterization

Beyond structural elucidation and bulk composition, advanced techniques are employed to probe the surface chemistry and elemental makeup of this compound.

X-ray Fluorescence (XRF) Spectroscopy

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials horiba.commsesupplies.comcarleton.eduqa-group.com. In XRF, a sample is irradiated with primary X-rays, causing the atoms within the material to emit characteristic fluorescent X-rays horiba.commsesupplies.comqa-group.com. Each element produces a unique "fingerprint" of fluorescent X-rays based on its electronic structure, allowing for both qualitative identification and quantitative analysis of elemental composition horiba.commsesupplies.comqa-group.com. XRF is effective for analyzing solids, powders, and liquids, typically covering elements from Sodium (Na) to Uranium (U) horiba.commsesupplies.com. While XRF is a powerful tool for bulk elemental analysis, it is generally considered semi-quantitative, and its accuracy for light elements (like C, N, O, F) can be limited, suggesting the use of alternative methods for high-accuracy light element analysis msesupplies.com. The detection limits for XRF are typically around 200 ppm, with results below 100 ppm being considered for reference only msesupplies.com.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique that provides both elemental composition and chemical state information from the top 1-10 nanometers of a material's surface cea.frkratos.comeag.comthermofisher.comphi.com. The technique works by irradiating the sample surface with X-rays, causing the emission of photoelectrons kratos.comphi.com. The kinetic energy of these emitted electrons is measured, which is characteristic of the element and its chemical bonding environment (oxidation state, functional groups) kratos.comeag.comphi.com. XPS can detect virtually all elements present on the surface cea.fr. It is invaluable for identifying chemical bonds, determining surface stoichiometry, and analyzing surface contamination or functionalization. XPS instruments can operate in spectroscopy and imaging modes, allowing for the mapping of chemical distributions across a surface kratos.comphi.com. Angle-resolved XPS (ARXPS) can also provide depth-profiling information by varying the electron collection angle thermofisher.com.

Compound List:

this compound

The request to generate an article section focusing solely on Scanning Electron Microscopy (SEM) for the chemical compound this compound, including detailed research findings and data tables, cannot be fulfilled with the available information.

Despite extensive searches, no direct research findings or data tables specifically linking Scanning Electron Microscopy (SEM) to this compound were identified. SEM is a technique primarily used for analyzing the surface morphology of solid materials. This compound, being a liquid, would typically be studied using SEM in contexts such as its interaction with surfaces, the formation of thin films, or its role within composite materials where resulting morphologies are observed. However, specific studies detailing such applications for this compound were not found in the provided search results.

Therefore, due to the absence of specific scientific data and research findings for this compound in relation to SEM, the generation of detailed research findings and data tables for this compound is not possible.

Compound Mentioned:

this compound

Computational Chemistry and Theoretical Modeling of Disiloxanes

Quantum Mechanical Approaches

Quantum mechanical (QM) methods are foundational for describing the electronic structure and inherent properties of molecules. These methods solve approximations of the Schrödinger equation to determine molecular energies, geometries, and electronic distributions.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and coupled-cluster (CC) methods, derive their results directly from fundamental physical principles without empirical parameters, relying solely on the atomic numbers of the constituent atoms. For Hexabutyldisiloxane, ab initio calculations can accurately determine:

Electronic Properties: These calculations can yield the molecular orbital energies (HOMO-LUMO gap), charge distribution (e.g., Mulliken atomic charges), dipole moment, and polarizability. The electronic structure dictates the molecule's reactivity towards electrophilic or nucleophilic attack and its interaction with electromagnetic fields.

While specific ab initio studies focused exclusively on the structural and electronic properties of this compound are not broadly detailed in general literature, studies on related siloxanes and silicon-organic compounds demonstrate the application of these methods to elucidate similar molecular characteristics aps.orgnih.govaps.org. For instance, calculations on disiloxanes have provided insights into the nature of the Si-O bond, including its partial double bond character arising from d-orbital participation, which contributes to its relative stability mdpi.com.

Table 1: Representative Structural Parameters for Siloxane Cores (Illustrative)

| Parameter | Value (Å or degrees) | Method (Typical) | Reference Context |

| Si-O bond | 1.60 - 1.65 | MP2/6-31G | General siloxanes |

| Si-O-Si angle | 140 - 160 | MP2/6-31G | General siloxanes |

| Si-C bond | 1.85 - 1.90 | MP2/6-31G* | General siloxanes |

Note: Values are illustrative and based on studies of similar siloxane compounds, as specific data for this compound across all methods may vary.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance between accuracy and computational cost, making it suitable for larger molecules like this compound. DFT methods approximate the exchange-correlation energy as a function of the electron density.

DFT calculations can provide:

Accurate Geometries: Similar to ab initio methods, DFT can predict optimized molecular geometries, including bond lengths, angles, and torsional parameters, often with high accuracy for organic and organometallic compounds nih.govksu.edu.sayu.edu.joresearchgate.net.

Electronic Structure: DFT is widely used to determine electronic properties such as band gaps, densities of states, frontier molecular orbital energies (HOMO-LUMO), and atomic charges. These properties are critical for understanding chemical reactivity and spectroscopic behavior researchgate.netnih.govsci-hub.se.

Reaction Energetics: DFT is frequently employed to calculate energy barriers and reaction pathways, as discussed further in Section 5.3.

Studies on various siloxanes and related silicon-containing compounds using DFT have revealed detailed electronic structures and potential reaction mechanisms, often providing results comparable to higher-level ab initio methods researchgate.netresearchgate.netscribd.comutwente.nl. The bulky butyl groups in this compound would influence the electron density distribution and the steric accessibility of the Si-O-Si core, which DFT can model.

Table 2: Representative Electronic Properties (Illustrative)

| Property | Value (eV) | Method (Typical) | Reference Context |

| HOMO energy | -7.5 to -8.5 | DFT (e.g., B3LYP) | General siloxanes |

| LUMO energy | -1.0 to -2.0 | DFT (e.g., B3LYP) | General siloxanes |

| HOMO-LUMO Gap | 6.0 to 7.0 | DFT (e.g., B3LYP) | General siloxanes |

Note: Values are illustrative and based on studies of similar organosilicon compounds.

First-principles Quantum Monte Carlo (QMC) methods, such as Variational Monte Carlo (VMC) and Diffusion Monte Carlo (DMC), represent a highly accurate, albeit computationally intensive, class of quantum mechanical techniques mdpi.comresearchgate.netosti.gov. These methods are based on statistical sampling of the many-body wavefunction and are known for their ability to treat electron correlation effects with high precision.

While QMC is less commonly applied to large organic molecules like this compound due to computational demands, its potential lies in providing highly accurate benchmarks for other methods or for investigating fundamental aspects of bonding and electronic structure where extreme accuracy is required. QMC methods can yield precise ground-state energies, excitation energies, and electron densities, offering a rigorous foundation for understanding molecular properties osti.govaps.org.

Molecular Dynamics and Simulations

Molecular Dynamics (MD) simulations are classical methods that track the time evolution of a system of atoms and molecules by numerically integrating Newton's equations of motion ebsco.comyoutube.combnl.gov. These simulations require a force field that describes the potential energy of the system as a function of atomic positions, including terms for bond stretching, angle bending, torsions, and non-bonded interactions (van der Waals and electrostatic).

For this compound, MD simulations can provide insights into:

Conformational Dynamics: The long butyl chains allow for significant flexibility. MD can explore the various conformations accessible to the molecule and their relative populations at different temperatures.

Intermolecular Interactions: MD can simulate the behavior of this compound in solution or at interfaces, revealing how it interacts with solvent molecules or other components.

Thermodynamic Properties: Properties such as diffusion coefficients, viscosity, and radial distribution functions can be computed from MD trajectories.

While specific MD simulations of this compound are not extensively detailed in the provided search results, the general principles apply. Such simulations would typically involve defining an appropriate force field for organosilicon compounds and simulating the system over picosecond to nanosecond timescales to capture relevant molecular motions and interactions nih.gov.

Theoretical Studies on Reaction Mechanisms and Energy Barriers

Understanding the chemical reactivity of this compound often involves studying the mechanisms and energy barriers of key transformations, particularly the cleavage of the Si-O-Si bond.

The Si-O-Si bond is relatively stable but can undergo cleavage, notably through hydrolysis, especially under acidic or basic conditions. Theoretical studies, often employing ab initio and DFT methods, are crucial for elucidating these processes researchgate.netresearchgate.netscribd.commdpi.com.

Key findings from studies on siloxane hydrolysis include:

Acid Catalysis: Protonation of the siloxane oxygen atom significantly lowers the activation energy barrier for nucleophilic attack by water researchgate.netscribd.com. This is a critical step in acid-catalyzed hydrolysis.

Role of Water Clusters: The presence of multiple water molecules (e.g., water dimers or tetramers) can facilitate proton transfer and further reduce the energy barrier for Si-O bond cleavage compared to a single water molecule researchgate.netscribd.com.

Mechanism: Hydrolysis typically proceeds via a nucleophilic attack on the silicon atom, leading to the formation of silanol (B1196071) (Si-OH) groups and cleavage of the Si-O bond. The transition state often involves a concerted proton transfer and bond breaking.

Influence of Substituents: The nature of the alkyl or aryl groups attached to silicon can influence the Si-O bond strength and the steric accessibility of the silicon atom, thereby affecting the hydrolysis rate mdpi.com. For this compound, the bulky butyl groups might sterically hinder the approach of a nucleophile to the silicon center, potentially increasing the activation energy compared to less substituted siloxanes.

Table 3: Activation Energies for Si-O Bond Hydrolysis (Illustrative)

| Reaction Condition | Activation Energy (kcal/mol) | Method (Typical) | Reference Context |

| Neutral hydrolysis (water) | ~25 | DFT | General siloxanes |

| Acid-catalyzed hydrolysis | ~15-20 | DFT | General siloxanes |

Note: These values are representative for siloxane hydrolysis and may vary significantly based on the specific siloxane structure and computational methodology. Specific data for this compound would require dedicated studies.

Theoretical studies aim to map out the potential energy surface for these reactions, identifying transition states and intermediates to provide a detailed mechanistic understanding. This is vital for predicting the stability and reactivity of this compound under various chemical conditions.

Analysis of Conformational Energetics (e.g., Si-O-Si bridge bending)

The Si-O-Si bridge in disiloxanes is characterized by a shallow bending potential, indicating significant conformational flexibility. Unlike the relatively harmonic bending potential observed in water, the disiloxane (B77578) molecule exhibits anharmonicity in its Si-O-Si bending potential. This flexibility is quantified by a small linearisation barrier, estimated to be less than 0.5 kcal mol⁻¹, and a potential energy difference of approximately 1.0 kcal mol⁻¹ for deviations of 15° to 20° from the optimal angle rsc.orgosti.govresearchgate.net.

Computational studies, such as those employing the MP2/cc-pVQZ level of theory, have determined optimized Si-O-Si angles. For the non-linear structure of disiloxane, this angle is approximately 146.8°, which aligns well with experimental observations around 144.1° rsc.orgosti.gov.

Furthermore, hyperconjugative interactions play a role in stabilizing these conformations. Specifically, the n(O) → σ*(Si–C) hyperconjugation contributes to the stabilization of the disiloxane moiety. The extent of this stabilization is angle-dependent, with angles closer to 180° favoring greater stabilization due to improved orbital overlap rsc.org. This interaction suggests a partial double bond character in the Si-O bond, influenced by the electron donation from the oxygen lone pairs into the antibonding Si-C orbitals rsc.orgacs.org.

Table 1: Si-O-Si Bending Potential Characteristics for Disiloxane

| Parameter | Value | Unit | Notes | Source |

| Optimal Si-O-Si Angle | ~144.1 (experimental) | degrees | Experimental value for comparison | rsc.orgosti.gov |

| Optimized Si-O-Si Angle | 146.8 | degrees | MP2/cc-pVQZ calculation | rsc.orgosti.gov |

| Linearisation Barrier | < 0.5 | kcal mol⁻¹ | Estimated value | rsc.orgosti.gov |

| Energy Diff. (15-20° deviation) | 1.0 | kcal mol⁻¹ | Compared to optimal angle, anharmonic nature | rsc.orgosti.gov |

Electronic Structure and Bonding Analysis